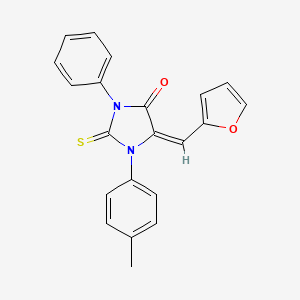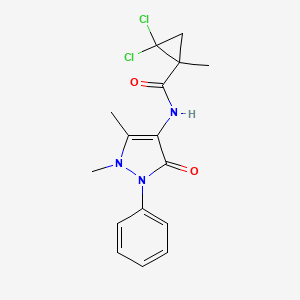
(5E)-5-(furan-2-ylmethylidene)-1-(4-methylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-1-(2-FURYL)METHYLIDENE]-1-(4-METHYLPHENYL)-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that includes a furan ring, a phenyl group, and a thioxotetrahydroimidazol-4-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(2-FURYL)METHYLIDENE]-1-(4-METHYLPHENYL)-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves the condensation of furan-2-carboxaldehyde with appropriate hydrazides under specific conditions. One reported method involves the reaction of acid chloride with α-aracyl (β-2-furyl)acrylic acid hydrazides in a high-yield, one-pot reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
5-[(E)-1-(2-FURYL)METHYLIDENE]-1-(4-METHYLPHENYL)-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the thioxotetrahydroimidazol-4-one core.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the thioxotetrahydroimidazol-4-one core could produce tetrahydroimidazoles.
Aplicaciones Científicas De Investigación
5-[(E)-1-(2-FURYL)METHYLIDENE]-1-(4-METHYLPHENYL)-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(E)-1-(2-FURYL)METHYLIDENE]-1-(4-METHYLPHENYL)-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Aryl-1-(3-Chloropropanoyl)-4-[(E)-1-(2-Furyl)Methylidene)]-1,2,3,4-Tetrahydro-3-Pyridazinones
- 2-(2-Chloroethyl)-5-[α-Aracyl-β-(2-Furyl)]-(E)-Vinyl-1,3,4-Oxadiazoles
Uniqueness
5-[(E)-1-(2-FURYL)METHYLIDENE]-1-(4-METHYLPHENYL)-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development .
Propiedades
Fórmula molecular |
C21H16N2O2S |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(5E)-5-(furan-2-ylmethylidene)-1-(4-methylphenyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H16N2O2S/c1-15-9-11-17(12-10-15)22-19(14-18-8-5-13-25-18)20(24)23(21(22)26)16-6-3-2-4-7-16/h2-14H,1H3/b19-14+ |
Clave InChI |
VXQCTOYYRUMAAP-XMHGGMMESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2/C(=C/C3=CC=CO3)/C(=O)N(C2=S)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=CC3=CC=CO3)C(=O)N(C2=S)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4(3H)-Pyrimidinone, 2-amino-6-methyl-5-[2-(3-methylphenoxy)ethyl]-](/img/structure/B11088636.png)
![2-chloro-N-[5-chloro-2-(2-fluorophenoxy)phenyl]-5-nitrobenzamide](/img/structure/B11088642.png)
![3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11088649.png)
![Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-4-fluoro-3-methyl-](/img/structure/B11088659.png)
![2-bromo-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl butanoate](/img/structure/B11088670.png)
![N-[2-(1-adamantyloxy)ethyl]-4-iodobenzamide](/img/structure/B11088671.png)
![4-[(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B11088675.png)
![2-bromo-4-{(Z)-[2-(3-bromo-4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl butanoate](/img/structure/B11088683.png)
![N-(3'-acetyl-1,5-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11088687.png)

![N-(4-chlorophenyl)-5-cyano-6-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11088704.png)
![N-[2-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B11088710.png)
![2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B11088720.png)
![ethyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11088721.png)
